molecular formula C12H22ClNO2 B1397266 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride CAS No. 1219960-63-0

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

Cat. No.: B1397266
CAS No.: 1219960-63-0
M. Wt: 247.76 g/mol
InChI Key: AOARLMXPKAVPRG-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is a chemical compound that features a piperidine ring and a cyclobutanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride typically involves the reaction of 4-piperidinol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting ester is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The cyclobutanecarboxylate moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Piperidinyl)ethyl acetate hydrochloride
  • 2-(4-Piperidinyl)ethyl butyrate hydrochloride
  • 2-(4-Piperidinyl)ethyl propionate hydrochloride

Uniqueness

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is unique due to the presence of the cyclobutanecarboxylate moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

2-piperidin-4-ylethyl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(11-2-1-3-11)15-9-6-10-4-7-13-8-5-10;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARLMXPKAVPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-63-0
Record name Cyclobutanecarboxylic acid, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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